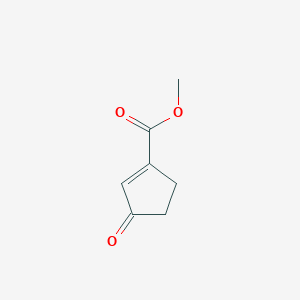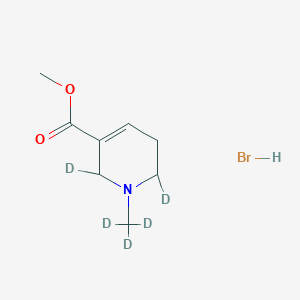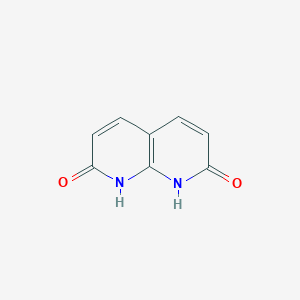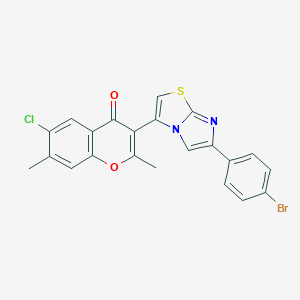
2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride
Overview
Description
“2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride” is a chemical compound with the molecular formula C22H21ClN2 . It’s related to 2-(2-Phenyl-1H-indol-3-yl)acetic acid .
Synthesis Analysis
The synthesis of DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine] derivatives has been reported in the literature . The synthesis involves the reaction of alkyl phenyl ketones with phenyl hydrazine, resulting in 3-alkyl-substituted 2-phenyl-1H-indole derivatives .Molecular Structure Analysis
The molecular structure of “2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride” can be represented by the InChI code: 1S/C16H16N2/c17-11-10-14-13-8-4-5-9-15(13)18-16(14)12-6-2-1-3-7-12/h1-9,18H,10-11,17H2 .Physical And Chemical Properties Analysis
The compound “2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride” is a white to yellow solid . It has a molecular weight of 348.869 .Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research, where it serves as a reagent for the identification and quantification of proteins. Its structure allows for selective binding to certain protein targets, which can be useful in understanding protein-protein interactions and function .
Anti-Inflammatory Properties
Research has indicated that derivatives of this compound, such as DPIE, have shown potential in modulating pro-inflammatory cytokine production. This suggests its use in studying inflammatory responses and could lead to the development of new anti-inflammatory drugs .
Synthesis of Derivatives
The compound’s structure has been used as a base for synthesizing various derivatives by introducing substituents at different positions of the indole group. These derivatives are then studied for their biological activity, which can lead to the discovery of new therapeutic agents .
Molecular Docking Studies
Indole derivatives, including this compound, have been used in molecular docking studies to predict binding poses with receptors. This application is crucial in drug design and development, as it helps in understanding how a drug interacts with its target .
Chemical Synthesis
In chemical synthesis, this compound is used as a building block for creating complex molecules. Its indole core is particularly versatile, allowing for a wide range of chemical reactions to take place .
Material Science
The compound’s properties make it suitable for use in material science research, particularly in the development of organic semiconductors and other electronic materials. Its stable structure and electrical properties are valuable in this field .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis. It helps in the calibration of equipment and ensures the accuracy of analytical results .
Life Science Research
Lastly, in life science research, this compound is used in the study of cell signaling pathways. Its ability to interact with various receptors makes it a valuable tool for understanding cellular processes .
Mechanism of Action
Target of Action
It’s suggested that it may interact with glu 129 in the immunoglobulin-like domains of il-1r .
Mode of Action
The compound interacts with its targets via hydrogen bonds
Biochemical Pathways
It’s suggested that the compound may play a role in the regulation of il-1:il-1r interaction , which is a key pathway in the immune response.
Result of Action
It’s suggested that the compound may enhance inflammation in il-1β-stimulated gfs in a concentration-dependent manner .
Future Directions
properties
IUPAC Name |
2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2.ClH/c23-15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)24-22(21)17-11-5-2-6-12-17;/h1-14,19,24H,15,23H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUKHNBKUNNETI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(CN)C4=CC=CC=C4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585573 | |
| Record name | 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethanamine hydrochloride | |
CAS RN |
102441-39-4 | |
| Record name | 2-Phenyl-2-(2-phenyl-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![diethyl 2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butylamino]-4,6-dimethyl-2H-pyrimidine-5,5-dicarboxylate](/img/structure/B19081.png)

![3-[(1S)-1-(Dimethylamino)ethyl]phenol](/img/structure/B19088.png)





![Ethanone, 1-(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B19112.png)


